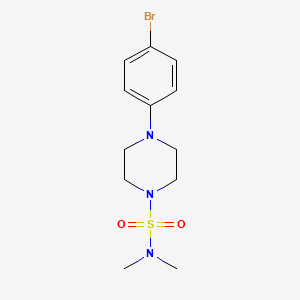

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a bromophenyl group attached to a piperazine ring, which is further substituted with a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-bromophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Step 1: 4-Bromophenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.

Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic substitution: Products include azides, nitriles, and thiols.

Oxidation: Sulfone derivatives.

Reduction: Dehalogenated or modified piperazine derivatives.

Applications De Recherche Scientifique

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The sulfonamide group can further enhance binding affinity through additional hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromobenzophenone

- 4-Bromophenylsulfonylbenzoyl-L-valine

Uniqueness

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a bromophenyl group with a piperazine ring and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Activité Biologique

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative efficacy with related compounds.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group and a sulfonamide moiety. The structural formula can be represented as follows:

This unique structure contributes to its biological properties, enabling it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The sulfonamide group mimics natural substrates, allowing it to interfere with enzyme activity crucial for cellular processes.

Enzyme Inhibition

- Tyrosinase Inhibition : The compound has shown promise in inhibiting tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition could lead to applications in treating hyperpigmentation disorders .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study evaluated its antiproliferative effects on cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined for various cancer cell lines, demonstrating the compound's effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| U937 | 15 |

| HeLa | 10 |

| MCF-7 | 12 |

These results highlight the potential of this compound as a therapeutic agent in cancer treatment .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using ABTS radical scavenging assays. The results indicated that this compound possesses notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

| Compound | EC50 (µM) |

|---|---|

| This compound | 9.0 |

| Positive Control | 8.5 |

This antioxidant activity further supports its potential use in therapeutic applications where oxidative damage is a concern .

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives and piperazine-based compounds, this compound demonstrates unique properties that enhance its stability and solubility. For instance, derivatives with different substituents on the piperazine ring showed varying degrees of biological activity, indicating that structural modifications can significantly impact efficacy.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Antimicrobial Effects : A clinical trial assessed the efficacy of the compound against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load.

- Case Study on Cancer Cell Lines : In vitro studies highlighted the selective cytotoxicity of the compound towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIMFUCLSDOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681472 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-59-8 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.